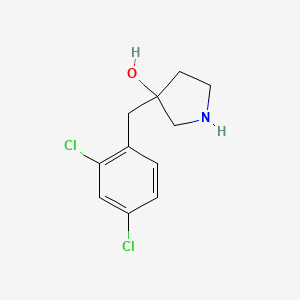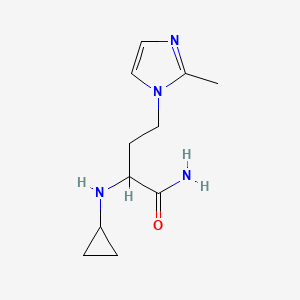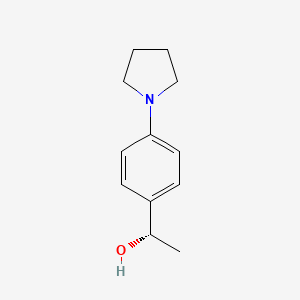
(S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol is a chiral compound characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,4-dibromobutane and ammonia.
Attachment to the Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through a nucleophilic substitution reaction, often using a halogenated benzene derivative.
Introduction of the Ethan-1-ol Moiety: The final step involves the reduction of a carbonyl group to form the ethan-1-ol moiety. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its chiral nature.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol: The enantiomer of the compound, which may have different biological activity.
1-(4-(Pyrrolidin-1-yl)phenyl)propan-1-ol: A similar compound with an additional carbon in the alkyl chain.
1-(4-(Pyrrolidin-1-yl)phenyl)ethan-2-ol: A compound with the hydroxyl group on the second carbon.
Uniqueness
(S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol is unique due to its specific chiral configuration, which can result in distinct biological activity compared to its enantiomer or other similar compounds. This makes it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
(1S)-1-(4-pyrrolidin-1-ylphenyl)ethanol |
InChI |
InChI=1S/C12H17NO/c1-10(14)11-4-6-12(7-5-11)13-8-2-3-9-13/h4-7,10,14H,2-3,8-9H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
RSRMHMXKTIMIMX-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)N2CCCC2)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)N2CCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13617744.png)
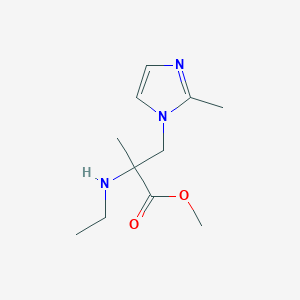
amine](/img/structure/B13617753.png)
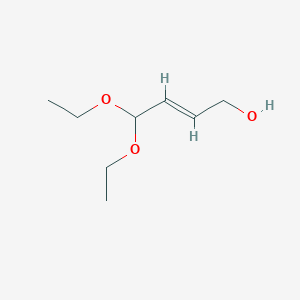
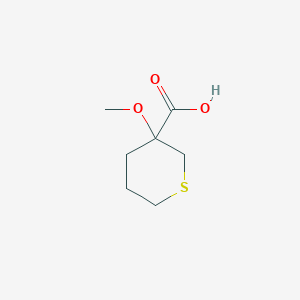
![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B13617772.png)
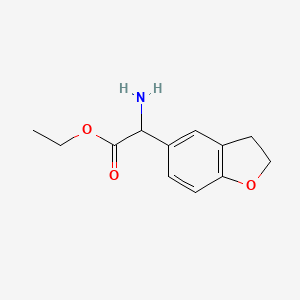
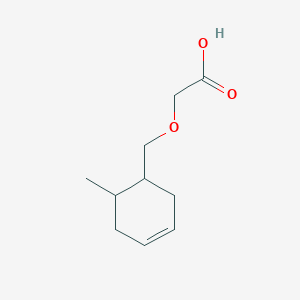

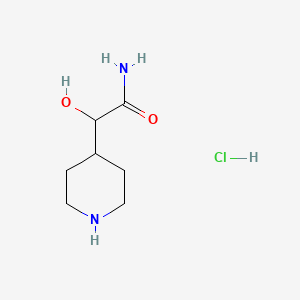
![2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13617804.png)
